N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide

Description

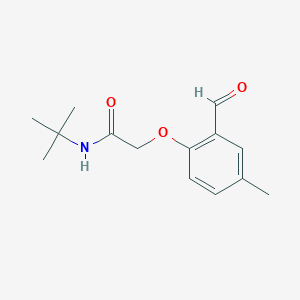

N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a phenoxyacetamide backbone substituted with a formyl group at the 2-position and a methyl group at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

N-tert-butyl-2-(2-formyl-4-methylphenoxy)acetamide |

InChI |

InChI=1S/C14H19NO3/c1-10-5-6-12(11(7-10)8-16)18-9-13(17)15-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |

InChI Key |

ZTXRYVVOPCGQMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)C=O |

Origin of Product |

United States |

Biological Activity

N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy, and related case studies.

Chemical Structure and Properties

This compound features a phenoxyacetamide structure, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound's structural formula can be represented as follows:

Research indicates that compounds with similar structures often act through various mechanisms, including enzyme inhibition and receptor modulation. For instance, acetamide derivatives have been shown to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters like serotonin and dopamine .

Biological Activity Overview

1. Antioxidant Activity

Studies have demonstrated that phenoxyacetamides can exhibit significant antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Similar compounds have shown varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. For instance, some acetamide analogues demonstrated moderate activity against specific bacterial strains .

3. Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound have been explored through docking studies that suggest it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Antimicrobial | Moderate activity against selected bacteria | |

| COX-2 Inhibition | Potential anti-inflammatory effects |

Case Study: Inhibition of MAO-A and MAO-B

In a study evaluating the inhibition of MAO enzymes, several phenoxyacetamide derivatives were synthesized and tested. The results indicated that certain derivatives exhibited IC50 values as low as 0.018 µM for MAO-A, suggesting potent inhibitory effects that could be beneficial for treating depression and anxiety disorders .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of acetamide derivatives revealed that compounds with specific functional groups showed enhanced activity against both gram-positive and gram-negative bacteria. This highlights the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide analogs:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 2-fluorophenyl substituent in increases polarity (higher Rf = 0.26) compared to alkyl-substituted analogs. Formyl vs. Bulkiness: The tert-butyl group universally enhances steric hindrance, influencing solubility and crystallinity (e.g., higher melting points in fluorinated derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.